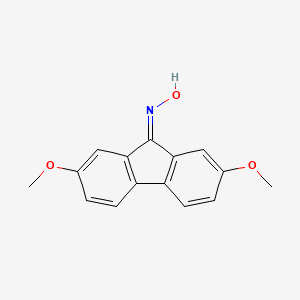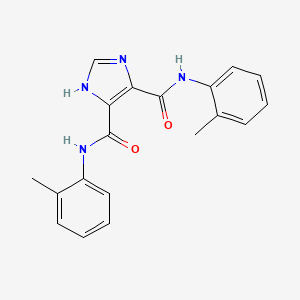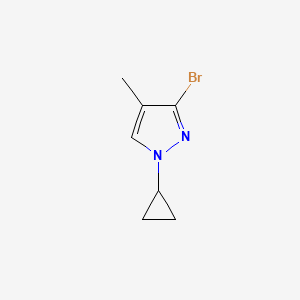![molecular formula C16H13BrCl3N3OS B11710336 N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aniline group, a carbothioyl group, and a trichloroethyl group attached to a benzamide backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide typically involves multiple steps, starting with the preparation of the 3-bromoaniline derivative. This is followed by the introduction of the carbothioyl group through a reaction with carbon disulfide and an appropriate amine. The final step involves the coupling of the trichloroethyl group with the benzamide backbone under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-Acetyl-L-tryptophan
- 4-Bromophenethyl alcohol
Uniqueness
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide is unique due to its combination of a brominated aniline group, a carbothioyl group, and a trichloroethyl group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H13BrCl3N3OS |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C16H13BrCl3N3OS/c17-11-7-4-8-12(9-11)21-15(25)23-14(16(18,19)20)22-13(24)10-5-2-1-3-6-10/h1-9,14H,(H,22,24)(H2,21,23,25) |
Clé InChI |
WBHLXGHICMWROK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11710255.png)
![4,4'-{[4-(diethylamino)phenyl]methanediyl}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11710258.png)
![3-Ethyl-2-[(1E,3E,5E)-7-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]hepta-1,3,5-trien-1-YL]-1,3-benzothiazol-3-ium](/img/structure/B11710265.png)
![4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11710272.png)
![2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B11710285.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)

![1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine](/img/structure/B11710309.png)
![2-(3-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11710315.png)
![N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide](/img/structure/B11710328.png)

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)

